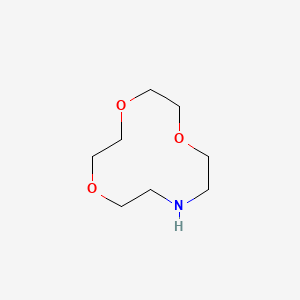

1,4,7-Trioxa-10-azacyclododecane

Description

The exact mass of the compound 1,4,7-Trioxa-10-azacyclododecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4,7-Trioxa-10-azacyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7-Trioxa-10-azacyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7-trioxa-10-azacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRHBOZQLXYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194606 | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41775-76-2 | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41775-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041775762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-trioxa-10-azacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1,4,7-Trioxa-10-azacyclododecane (1-Aza-12-Crown-4)

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly 1-aza-12-crown-4 ) is a pivotal macrocyclic building block in the development of lithium-selective sensors, phase-transfer catalysts, and targeted drug delivery systems.[1] Unlike its all-oxygen analog (12-crown-4), the introduction of a single nitrogen donor atom confers pH-switchability and provides a versatile handle for covalent functionalization without disrupting the macrocyclic cavity's geometry.

This guide synthesizes the physicochemical profile, synthetic pathways, and thermodynamic binding properties of 1-aza-12-crown-4, designed to support researchers in optimizing host-guest protocols.

Physicochemical Profile

The following data represents the baseline standard for high-purity research-grade material.

| Property | Specification | Notes |

| IUPAC Name | 1,4,7-Trioxa-10-azacyclododecane | |

| Common Name | 1-Aza-12-crown-4 | |

| CAS Number | 41775-76-2 | Primary identifier |

| Molecular Formula | C₈H₁₇NO₃ | |

| Molecular Weight | 175.23 g/mol | |

| Appearance | White to pale yellow crystalline powder | Hygroscopic |

| Melting Point | 54 – 58 °C | Sharp melting range indicates high purity |

| Boiling Point | 58 – 62 °C @ 0.005 mmHg | Requires high vacuum for distillation |

| Solubility | Miscible in H₂O, MeOH, CH₂Cl₂ | Lipophilic enough for membrane transport |

| pKa (Conjugate Acid) | ~10.5 | Secondary amine is basic |

| Storage | Inert gas (Ar/N₂), Desiccated | Amine is sensitive to CO₂ (carbamate formation) |

Synthetic Architecture: The Richman-Atkins Pathway

For researchers requiring custom derivatives, the Richman-Atkins cyclization remains the most robust synthetic route. Unlike high-dilution Williamson ether synthesis which often yields polymers, Richman-Atkins utilizes tosyl-amide activation to drive the entropic cyclization.

Mechanistic Workflow

The synthesis relies on the reaction between a disodium salt of a bis-sulfonamide and a bis-electrophile (ditosylate or dihalide).

Figure 1: The Richman-Atkins cyclization strategy for aza-crown ether synthesis. The critical step is the high-dilution cyclization in polar aprotic solvent (DMF) to favor intramolecular ring closure over intermolecular polymerization.

Thermodynamics & Host-Guest Chemistry

The utility of 1-aza-12-crown-4 is defined by its cavity size (approximately 1.2 – 1.5 Å) and the hard/soft acid-base (HSAB) character of its donors.

Cation Selectivity (The Lithium Trap)

While 12-crown-4 is the classic "Lithium Ionophore V," the aza-variant maintains this high selectivity for Li⁺ (0.76 Å radius) while discriminating against larger alkali metals like Na⁺ (1.02 Å) and K⁺ (1.38 Å).

-

Binding Constant (log K): Typically 3.0 – 4.5 in acetonitrile for Li⁺.

-

Selectivity Mechanism: The rigid 12-membered ring creates a pre-organized cavity that perfectly matches the coordination sphere of Lithium. The nitrogen atom, being a softer donor than oxygen, slightly reduces affinity for hard alkali metals but increases affinity for transition metals (e.g., Ag⁺, Cu²⁺), allowing for "tunable" selectivity based on N-functionalization.

The "Lariat Ether" Effect

The secondary amine (N-H) is the defining feature for application scientists. By alkylating this position with a side arm containing an additional donor group (e.g., a methoxyethyl group), you create a "Lariat Ether."

-

Impact: This side arm acts as a pivot, enveloping the bound cation in a 3D pseudo-cryptand structure. This dramatically increases the stability constant (K_assoc) and slows the dissociation kinetics, essential for stable isotope chelation.

Applications in Sensing & Drug Development[5]

Fluorescent Lithium Sensors (PET Mechanism)

A primary application is the design of ratiometric fluorescent sensors for monitoring serum lithium levels (therapeutic range 0.6–1.2 mM).

-

Design: A fluorophore (e.g., anthracene or naphthalene) is attached to the nitrogen.

-

Mechanism: In the unbound state, the nitrogen lone pair quenches the fluorophore via Photoinduced Electron Transfer (PET). Upon Li⁺ binding, the lone pair is engaged in coordination, PET is blocked, and fluorescence is restored ("Turn-On" response).

Figure 2: Photoinduced Electron Transfer (PET) mechanism for Li+ sensing using N-functionalized aza-12-crown-4.

Membrane Separation Technologies

Recent studies have utilized 1-aza-12-crown-4 functionalized polymers to create ion-selective membranes. These membranes exhibit high Li⁺/Na⁺ permeability selectivity, critical for lithium extraction from brine sources where sodium is the major contaminant.

Validated Experimental Protocol: NMR Titration for Binding Constant Determination

Objective: Determine the association constant (

Materials

-

Host: 1-Aza-12-crown-4 (dried under vacuum over P₂O₅).

-

Guest: LiClO₄ (Lithium Perchlorate) or LiCl (anhydrous).

-

Solvent: Deuterated Acetonitrile (CD₃CN) or Methanol-d4 (use aprotic solvents for higher binding constants).

Workflow

-

Stock Preparation:

-

Prepare a 10 mM solution of Host in CD₃CN (0.6 mL in NMR tube).

-

Prepare a 100 mM solution of Guest (Li⁺) in the same stock solution of Host (this ensures [Host] remains constant during titration).

-

-

Titration:

-

Record the initial spectrum of the pure Host.

-

Sequentially add aliquots (e.g., 5-10 µL) of the Guest stock to the NMR tube.

-

After each addition, shake vigorously and equilibrate for 2 mins. Record ¹H NMR.

-

-

Data Analysis:

-

Track the chemical shift (

) of the methylene protons adjacent to the nitrogen (typically ~2.6 - 2.8 ppm). -

These protons will shift downfield upon Li⁺ binding due to the withdrawal of electron density.

-

Self-Validation Check: Plot

vs. [Guest]/[Host]. A clean 1:1 binding isotherm confirms the stoichiometry. If the curve is sigmoidal or irregular, suspect sandwich complex formation (2:1) or impurities.

-

References

-

Gokel, G. W., et al. (2004). "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews.

-

Izatt, R. M., et al. (1996). "Thermodynamics of Lithium-Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions." Journal of Chemical & Engineering Data.

-

Bencini, A., et al. (1992). "Aza-crown macrocycles: synthesis and molecular recognition." Accounts of Chemical Research.

-

PubChem. (2024).[3] "1,4,7-Trioxa-10-azacyclododecane Compound Summary." National Library of Medicine.

-

Zhang, Y., et al. (2022).[2] "Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives."[4] RSC Advances.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05746H [pubs.rsc.org]

- 3. 1,4,7-Trioxa-10-azacyclododecane | C8H17NO3 | CID 545817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1,4,7-Trioxa-10-azacyclododecane (Monoaza-12-crown-4)

The following technical guide details the chemical identity, synthesis, thermodynamic properties, and applications of 1,4,7-Trioxa-10-azacyclododecane.

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly Monoaza-12-crown-4 ) is a pivotal macrocyclic building block in supramolecular chemistry. Unlike its all-oxygen analog (12-crown-4), which is a rigid, lithium-specific ionophore, the monoaza variant introduces a secondary amine handle within the ring. This structural modification serves two critical functions: it alters the hard/soft acid-base (HSAB) character of the cavity, and more importantly, it provides a reactive site for functionalization. This allows for the synthesis of "lariat ethers"—macrocycles with pendant side arms that provide three-dimensional encapsulation of cations, drastically enhancing binding selectivity (e.g., for Na⁺ or Ca²⁺) and enabling conjugation to fluorophores or drug payloads.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| CAS Number | 41775-76-2 |

| IUPAC Name | 1,4,7-Trioxa-10-azacyclododecane |

| Synonyms | 1-Aza-12-crown-4, Monoaza-12-crown-4 |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Appearance | White to pale yellow hygroscopic solid/powder |

| Melting Point | 53 – 59 °C |

| Boiling Point | ~60 °C at 0.005 mmHg (sublimes) |

| Solubility | Soluble in water, methanol, dichloromethane, chloroform |

| pKa (Protonated) | 9.36 ± 0.03 (in 0.5 M NaNO₃) [1] |

Synthesis & Manufacturing Protocols

The synthesis of monoaza-12-crown-4 requires strict control over cyclization conditions to prevent polymerization. The most robust industrial route utilizes the Richman-Atkins cyclization method, which employs tosyl-protection to pre-organize the amine and facilitate ring closure.

Retrosynthetic Analysis

The macrocycle is assembled from two linear precursors:

-

Nitrogen Source: N-Tosyl-diethanolamine (provides the nitrogen and 4 carbons).

-

Oxygen Linker: Diethylene glycol ditosylate or Bis(2-chloroethyl) ether (provides the remaining ether backbone).

Detailed Synthesis Protocol

Step 1: Protection (Precursor Preparation) React diethanolamine with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine to yield N,O,O'-tritosyl-diethanolamine, followed by selective hydrolysis or direct synthesis of N-tosyl-diethanolamine.

Step 2: Richman-Atkins Cyclization

-

Reagents: N-Tosyl-diethanolamine, Bis(2-chloroethyl) ether (or triethylene glycol ditosylate), Sodium Hydride (NaH).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Conditions: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Procedure:

-

Suspend NaH (excess) in dry DMF under Argon.

-

Slowly add N-tosyl-diethanolamine to form the disodium alkoxide salt.

-

Add Bis(2-chloroethyl) ether dropwise over 4–6 hours at 60–80 °C.

-

Stir for 24–48 hours. Quench with water and extract.[1]

-

Step 3: Detosylation

-

Reagents: HBr in Acetic Acid or Sodium/Naphthalene.

-

Procedure: Reflux the N-tosyl-macrocycle in 33% HBr/AcOH for 24 hours. Neutralize and extract the free amine.

Synthesis Workflow Diagram

Figure 1: Step-wise Richman-Atkins synthesis pathway for 1-aza-12-crown-4.

Supramolecular Chemistry: Binding & Selectivity

The core utility of 1-aza-12-crown-4 lies in its ability to bind cations. While the all-oxygen 12-crown-4 is highly selective for Lithium (Li⁺), the substitution of one oxygen with a nitrogen atom (a softer donor) alters the binding landscape.

Cation Selectivity Profile[4]

-

Lithium (Li⁺): Moderate binding. The cavity size (1.2–1.5 Å) is ideal for Li⁺ (1.2 Å), but the N-H group introduces steric and solvation changes compared to the all-oxygen analog.

-

Sodium (Na⁺): In aqueous media, monoaza-12-crown-4 shows a surprisingly high affinity for Na⁺ relative to Li⁺ due to the high hydration energy of Li⁺ which resists desolvation [2].

-

Tunability: The "Lariat Effect" allows the nitrogen to be substituted with a pendant arm (e.g., methoxyethyl group), which acts as a "lid" on the crown, creating a pseudo-cryptand structure. This can increase Na⁺ or Ca²⁺ selectivity by orders of magnitude.

Thermodynamic Equilibrium

The binding event is a competition between the solvation energy of the metal ion and the chelation energy of the macrocycle.

-

Protonation: The secondary amine is basic (log K ≈ 9.36). At physiological pH (7.4), the nitrogen is fully protonated (

), which abolishes metal binding due to electrostatic repulsion. -

Switching Mechanism: This pH-dependence makes 1-aza-12-crown-4 an excellent pH-gated ionophore . Binding is "OFF" at acidic pH and "ON" at basic pH.

Applications in Research & Drug Development[7][8]

Chromogenic & Fluorogenic Sensors

Researchers utilize the secondary amine to attach chromophores (e.g., anthracene, nitrobenzofurazan).

-

Mechanism: Photoinduced Electron Transfer (PET).

-

State A (Free): The lone pair on the nitrogen quenches the fluorophore fluorescence via PET.

-

State B (Bound): When a metal ion (Li⁺ or Na⁺) binds to the nitrogen lone pair, PET is blocked, and fluorescence is restored ("Turn-On" sensor).

Drug Delivery & Lariat Ethers

In drug development, 1-aza-12-crown-4 serves as a masking agent for cations or a delivery vector.

-

Cation Transport: Functionalized derivatives facilitate the transport of hydrophilic salts (LiCl) across lipophilic cell membranes.

-

Sandwich Complexes: N-linked dimers (bis-crowns) can sandwich larger cations (K⁺) that wouldn't fit in a single 12-membered ring, allowing for size-exclusion transport systems.

Experimental Workflow: Binding Constant Determination

To validate the quality of the synthesized macrocycle, researchers must determine the stability constant (

Figure 2: NMR Titration workflow for determining stability constants.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Hygroscopic.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The amine is susceptible to oxidation over long periods.

-

Handling: Use gloves and fume hood. Avoid contact with strong oxidizing agents.

References

-

Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions. Journal of Inorganic Biochemistry. (2001). Link

-

Engineering Li/Na selectivity in 12-Crown-4-functionalized polymer membranes. Journal of Membrane Science. (2021). Link

-

Synthesis of 1-aza-12-crown-4 derivatives. Journal of Organic Chemistry. (Richman-Atkins Method).[2] Link

-

1-Aza-12-crown-4 Product Data. TCI Chemicals. Link

Sources

1,4,7-Trioxa-10-azacyclododecane chemical structure

Strategic Architecture, Synthesis, and Translational Applications in Drug Development

Executive Summary: The Switchable Gateway

In the landscape of supramolecular chemistry, 1,4,7-Trioxa-10-azacyclododecane (commonly monoaza-12-crown-4) represents a critical deviation from standard crown ethers. While its all-oxygen analog (12-crown-4) is the gold standard for Lithium (Li

For drug development professionals, this molecule is not merely a chelator; it is a "smart" linker. The secondary amine provides a singular handle for covalent attachment to fluorophores, peptides, or polymers without disrupting the macroring’s cavity size (1.2–1.5 Å), maintaining high specificity for Li

Structural Architecture & Physicochemical Profile[1][2]

The utility of monoaza-12-crown-4 is dictated by its geometric and electronic constraints. Unlike larger crowns (e.g., 18-crown-6) that bind Potassium, the 12-membered ring is sterically rigid, pre-organized to accept cations with ionic radii

The Cavity-Match Principle

-

Cavity Diameter: ~1.2 – 1.5 Å

-

Target Ion: Lithium (Li

radius: 0.76 Å) -

Excluded Ions: Sodium (Na

radius: 1.02 Å) and Potassium (K

Donor Atom Asymmetry (HSAB Theory)

The substitution of one Oxygen (Hard base) with Nitrogen (Intermediate/Soft base) alters the binding thermodynamics:

-

Transition Metal Affinity: The nitrogen donor increases affinity for softer transition metals (e.g., Ag

, Cu -

pH Gating: The amine nitrogen can be protonated (pK

~9.3). At physiological pH (7.4), the amine is partially protonated, which drastically reduces cation binding due to electrostatic repulsion. This feature is exploited for pH-triggered drug release in acidic tumor microenvironments.

Synthetic Pathways & Optimization

The synthesis of aza-crowns is non-trivial due to the risk of linear polymerization. The Richman-Atkins cyclization is the industry-standard protocol, superior to high-dilution Williamson ether synthesis for this specific ring size.

Strategic Workflow (Richman-Atkins)

The core strategy relies on the "template effect" and the use of sulfonyl protecting groups (Tosyl, Ts) to render the nitrogen nucleophilic enough for cyclization while preventing over-alkylation.

Figure 1: Optimized Richman-Atkins synthesis workflow for monoaza-12-crown-4. The tosyl group acts as both a protecting group and a leaving group activator during precursor synthesis.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Tosyl-bis(2-hydroxyethyl)amine)

-

Reagents: Diethanolamine (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (Solvent/Base).

-

Procedure: Add TsCl dropwise to diethanolamine in pyridine at 0°C. Stir for 12h at RT.

-

Workup: Pour into ice water. The product precipitates. Recrystallize from Ethanol.

-

Why: The Tosyl group on the nitrogen is essential. It removes the nucleophilicity of the lone pair initially, preventing random polymerization, but makes the N-H proton acidic enough to be removed by NaH for the specific cyclization step.

Phase 2: Macrocyclization (The Critical Step)

-

Reagents: N-Tosyl-bis(2-hydroxyethyl)amine (from Phase 1), Triethylene glycol ditosylate, NaH (Sodium Hydride), DMF (Anhydrous).

-

Setup: Flame-dried glassware under Argon.

-

Execution:

-

Suspend NaH in DMF.

-

Add the N-Tosyl amine slowly (evolution of H

gas). Stir 1h at 60°C to form the disodium salt. -

Add Triethylene glycol ditosylate dropwise over 4 hours. Crucial: Slow addition favors intramolecular cyclization over intermolecular polymerization.

-

Heat to 100°C for 24h.

-

-

Purification: Evaporate DMF. Extract with CHCl

. Flash chromatography (Silica, Hexane/EtOAc) yields N-Tosyl-monoaza-12-crown-4.

Phase 3: Detosylation

-

Method: Acidic Hydrolysis (HBr/Acetic Acid/Phenol).

-

Procedure: Reflux the N-Tosyl macrocycle in 48% HBr in Acetic Acid with Phenol (scavenger) for 24-48h.

-

Isolation: Basify with NaOH to pH > 12. Extract continuously with Chloroform.

-

Result: 1,4,7-Trioxa-10-azacyclododecane (Free amine).

Thermodynamics of Cation Binding

Understanding the binding constants (

Comparative Binding Data (in MeOH at 25°C)

| Cation | Ionic Radius (Å) | 12-Crown-4 ( | Monoaza-12-Crown-4 ( | Selectivity Note |

| Li | 0.76 | 1.8 - 2.2 | ~1.5 | Primary Target |

| Na | 1.02 | < 1.0 | < 0.8 | Size Mismatch |

| K | 1.38 | Negligible | Negligible | Steric Exclusion |

| Ag | 1.15 | 1.6 | ~3.0 | Soft N-Ag affinity |

Note: Values are approximate and highly solvent-dependent. In acetonitrile, Li

Chelation Mechanism & Selectivity Logic

Figure 2: Thermodynamic logic of cation binding.[1] The "Size Match" is the dominant factor for Li+ selectivity, while the "Nitrogen Donor" modulates affinity based on HSAB theory.

Functionalization Strategies for Drug Development[3]

The secondary amine at position 10 is the "hook" for medicinal chemistry.

N-Alkylation for Targeted Delivery

Direct alkylation (using alkyl halides and K

-

Application: Synthesis of Niosomes (Non-ionic surfactant vesicles).[2]

-

Mechanism: By attaching a long alkyl chain (e.g., C16) to the nitrogen, the crown ether becomes the hydrophilic head of an amphiphile. These self-assemble into vesicles that can encapsulate drugs (like 5-Fluorouracil).[2]

-

Trigger: The presence of Li

or changes in pH can alter the head-group geometry, disrupting the vesicle membrane and releasing the drug payload.

Chromogenic Sensors

Attaching a fluorophore (e.g., Naphthalene or Anthracene) via the nitrogen creates "Pet" (Photoinduced Electron Transfer) sensors.

-

State A (Free): Nitrogen lone pair quenches fluorescence via PET.

-

State B (Bound Li

): Lone pair engages in binding; PET is blocked; Fluorescence turns ON.

References

- Gokel, G. W., et al. (2004). Lariat Ethers: From Simple Sidearms to Supramolecular Systems. Chemical Reviews. (Fundamental review on functionalized crown ethers).

-

Bradshaw, J. S., & Krakowiak, K. E. (1988). Synthesis of Macrocyclic Acetals and Ethers. Chemical Reviews. (Source for Richman-Atkins protocols).[3][4][5][6]

-

Oral, I., et al. (2022).[1][7] Thermodynamic study of crown ether–lithium/magnesium complexes. Royal Society of Chemistry Advances. Retrieved from [Link]

-

Chehardoli, G., & Bahmani, A. (2019).[2] The role of crown ethers in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link]

-

Kim, H., & Koo, B. (2022).[7] Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives. RSC Advances. Retrieved from [Link]

Sources

- 1. Thermodynamic study of crown ether–lithium/magnesium complexes based on benz-1,4-dioxane and its homologues - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01076C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05746H [pubs.rsc.org]

Technical Whitepaper: 1,4,7-Trioxa-10-azacyclododecane (Monoaza-12-crown-4)

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly known as monoaza-12-crown-4 or 1-aza-12-crown-4 ) is a pivotal macrocyclic building block in supramolecular chemistry and pharmaceutical research. Distinguished by its 12-membered ring structure containing three oxygen donors and one nitrogen donor, this molecule bridges the gap between classical crown ethers and azamacrocycles. Its unique cavity size (1.2–1.5 Å) confers high selectivity for Lithium ions (Li⁺), making it indispensable in the development of ion-selective sensors for therapeutic drug monitoring (TDM) of lithium salts in bipolar disorder treatment. Furthermore, the secondary amine functionality provides a versatile handle for covalent attachment to fluorophores, peptides, or drug payloads, facilitating the creation of "lariat ethers" with enhanced binding kinetics and thermodynamic stability.

Chemical Identity & Structural Analysis[1]

The molecule is a heteromacrocycle where one oxygen atom of the parent 12-crown-4 is replaced by an amine group. This substitution dramatically alters the ligand's coordination chemistry, allowing for pH-switchable binding and covalent functionalization without disrupting the macrocyclic core.

| Property | Specification |

| IUPAC Name | 1,4,7-Trioxa-10-azacyclododecane |

| Common Name | Monoaza-12-crown-4 (A12C4) |

| CAS Number | 41775-76-2 |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Physical State | White to pale yellow solid / Low-melting solid |

| Melting Point | 54–58 °C |

| pKa (Secondary Amine) | 9.36 (in aqueous solution) |

| Cavity Diameter | ~1.2–1.5 Å (Li⁺ selective) |

Structural Significance

The 12-membered ring adopts a conformation that optimizes the spatial arrangement of the three ether oxygens and the single nitrogen lone pair. Unlike the rigid 12-crown-4, the nitrogen center in A12C4 allows for inversion, influencing the binding kinetics. The nitrogen atom acts as a "soft" donor compared to oxygen, slightly increasing affinity for transition metals (e.g., Cu²⁺, Pb²⁺) while retaining high selectivity for hard alkali metals like Li⁺ due to the size-match effect.

Synthesis & Production Methodologies

The synthesis of 1,4,7-trioxa-10-azacyclododecane requires precise control over cyclization to prevent polymerization. Two primary methodologies are employed: the Richman-Atkins Cyclization (preferred for scale and yield) and the Diiodide Condensation (Calverley-Dale method).

Method A: Modified Richman-Atkins Cyclization

This protocol utilizes sulfonamide "crab-like" cyclization, which pre-organizes the reactants, significantly improving yield compared to high-dilution Williamson ether synthesis.

Step-by-Step Protocol:

-

Precursor Preparation: React diethanolamine with tosyl chloride (TsCl) to form N,O,O'-tritosyl diethanolamine.

-

Disodium Salt Formation: The tritosylated amine is treated with Sodium Hydride (NaH) in anhydrous DMF to generate the disodium salt.

-

Cyclization: A solution of triethylene glycol ditosylate is added dropwise to the disodium salt solution at elevated temperature (100°C). The bulky tosyl groups induce a "Thorpe-Ingold" effect, favoring ring closure over polymerization.

-

Detosylation: The resulting N-tosyl macrocycle is cleaved using HBr/Acetic acid or Sodium/Amalgam to yield the free amine.

Method B: Calverley-Dale Condensation

A direct alkylation method involving the reaction of a primary amine (or benzylamine for the parent ring) with 1,11-diiodo-3,6,9-trioxaundecane in acetonitrile using Na₂CO₃ as a base.

Figure 1: The Richman-Atkins synthetic pathway for high-yield production of monoaza-12-crown-4.

Physicochemical Properties & Binding Affinity[3][4]

The core utility of A12C4 lies in its thermodynamic binding properties. The nitrogen atom introduces pH sensitivity; at physiological pH (7.4), the amine is protonated (pKa ~9.36), which abolishes metal binding due to electrostatic repulsion. This allows for pH-gated release mechanisms.

Stability Constants (log K)

Data derived from potentiometric titrations in aqueous and non-aqueous media.[1][2]

| Cation | log K (Stability Constant) | Solvent System | Significance |

| H⁺ | 9.36 ± 0.03 | Water (0.5 M NaNO₃) | High basicity; requires deprotonation for metal binding. |

| Li⁺ | ~1.8 - 2.5 | Methanol/Acetonitrile | Selective. Matches cavity size perfectly. |

| Na⁺ | < 1.0 | Methanol | Weak binding due to size mismatch (cation too large). |

| Cu²⁺ | 6.00 | Water | Moderate affinity due to N-donor interaction. |

| Pb²⁺ | 3.75 | Water | Binds via N/O donors, relevant for heavy metal sensing. |

Mechanistic Insight: The "Macrocyclic Effect" is less pronounced in A12C4 than in 18-crown-6 due to the smaller ring size and strain. However, the selectivity for Li⁺ over Na⁺ is critical. In clinical diagnostics, derivatives of A12C4 are used because they can discriminate Li⁺ (radius 0.76 Å) from the vastly more abundant Na⁺ (radius 1.02 Å) in blood serum.

Applications in Drug Development & Research

Chromogenic Ionophores for Lithium Monitoring

Lithium carbonate is the gold standard for bipolar disorder but has a narrow therapeutic index (0.6–1.2 mM). Toxicity occurs >1.5 mM.

-

Mechanism: A12C4 is derivatized at the nitrogen position with a chromophore (e.g., nitrophenol or azo dye).

-

Action: When Li⁺ binds to the macrocycle, it induces a charge transfer or deprotonation of the chromophore, causing a visible color change.

-

Advantage: This enables simple, point-of-care blood tests without expensive atomic absorption spectroscopy.

"Lariat Ether" Scaffolds for Drug Delivery

The secondary amine allows the attachment of "side arms" (lariats) that provide additional donor atoms (e.g., carboxylates, amides).

-

Dynamic Binding: These side arms act as a "lid" on the macrocycle, increasing binding stability (log K increases by 2–3 orders of magnitude).

-

Vectorization: The A12C4 moiety can serve as a polar head group in amphiphilic drug carriers, or as a targeting unit that recognizes specific ionic gradients in tumor microenvironments.

Cation-Responsive Supramolecular Gels

Researchers utilize A12C4-functionalized polymers to create smart hydrogels.

-

Protocol: Polymer chains bearing A12C4 units crosslink in the presence of Li⁺.

-

Application: Controlled drug release triggered by specific ion concentrations.

Figure 2: Functionalization logic for transforming the A12C4 scaffold into active pharmaceutical tools.

Experimental Protocol: Potentiometric Binding Assay

To validate the binding constant of A12C4 derivatives with Li⁺, the following self-validating protocol is recommended.

Materials:

-

1,4,7-Trioxa-10-azacyclododecane (purified).

-

LiCl (Lithium Chloride), ultra-pure.

-

Tetramethylammonium hydroxide (TMAOH) as titrant (non-complexing cation).

-

Automatic titrator equipped with a glass electrode.

Methodology:

-

Calibration: Calibrate the electrode using standard buffers (pH 4, 7, 10) at constant ionic strength (0.1 M tetramethylammonium chloride).

-

Ligand Solution: Dissolve A12C4 (1 mM) in the supporting electrolyte solution.

-

Acidification: Lower pH to ~2.0 using HCl to fully protonate the amine.

-

Titration 1 (Ligand only): Titrate with TMAOH to determine the exact pKa of the amine nitrogen (Expected: ~9.36).

-

Titration 2 (Ligand + Metal): Repeat the titration in the presence of 1 equivalent of LiCl.

-

Data Analysis: A shift in the titration curve (pH depression) indicates metal binding. Use Hyperquad or similar software to fit the data and calculate log K.

-

Self-Validation Check: If no shift is observed compared to Titration 1, binding is negligible under these conditions (likely due to proton competition). Adjust pH > 9.0 to observe binding.

-

References

-

Synthesis and Cation Complexing of Aza-Crowns: Calverley, M. J., & Dale, J. (1982). 1,4,7-Trioxa-10-azacyclododecane and Some N-Substituted Derivatives; Synthesis and Cation Complexing. Acta Chemica Scandinavica B. Link

-

Thermodynamics of Binding: Danil de Namor, A. F., et al. (2005). Thermodynamics of Lithium−Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions. Journal of Physical Chemistry B. Link

-

Protonation and Stability Constants: Cukrowska, E., & Cukrowski, I. (1998). Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions. Talanta. Link

-

Richman-Atkins Cyclization: Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society. Link

-

Chemical Identity & Safety: PubChem Compound Summary for CID 545817, 1,4,7-Trioxa-10-azacyclododecane. Link

Sources

- 1. Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions in aqueous solution in the presence of an excess of sodium ion: a potentiometric and differential pulse polarographic study at fixed ligand to metal ratio and varied pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1,4,7-Trioxa-10-azacyclododecane (Monoaza-12-crown-4)

[1]

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly known as 1-aza-12-crown-4) is a critical macrocyclic building block in supramolecular chemistry and drug delivery systems.[1][2] Distinguished from its all-oxygen analog (12-crown-4) by the substitution of a single oxygen atom with a secondary amine, this molecule retains high selectivity for Lithium (

Part 1: Physicochemical Profile[1][3]

Molecular Identity & Weight Analysis

The molecular weight of 1,4,7-Trioxa-10-azacyclododecane is derived from its formula

| Parameter | Value |

| IUPAC Name | 1,4,7-Trioxa-10-azacyclododecane |

| Common Name | 1-Aza-12-crown-4 |

| CAS Registry Number | 41775-76-2 |

| Molecular Formula | |

| Average Molecular Weight | 175.23 g/mol |

| Monoisotopic Mass | 175.1208 Da |

| Exact Mass | 175.120843 Da |

Isotopic Composition:

-

Carbon (

): 54.84% -

Hydrogen (

): 9.78% -

Nitrogen (

): 7.99% -

Oxygen (

): 27.39%

Physical Properties Table

Data sourced from primary literature and safety data sheets.

| Property | Specification | Context for Application |

| Physical State | White to pale yellow solid | Low-melting solid, often handled as a melt or solution.[1] |

| Melting Point | 54 – 58 °C | Requires gentle heating for liquid-phase transfer.[1] |

| Boiling Point | 58 – 62 °C @ 0.005 mmHg | High vacuum required for distillation; thermally stable.[1] |

| Solubility | Water, Methanol, DCM | Amphiphilic nature allows use in biphasic synthesis.[1] |

| pKa (Conjugate Acid) | ~9.0 - 9.5 (Estimated) | Secondary amine is sufficiently basic for N-alkylation.[1] |

| Hygroscopicity | Hygroscopic | Store under inert gas ( |

Part 2: Synthesis & Purification Protocols[1]

Strategic Route Selection

While direct cyclization of diethanolamine and glycol ditosylates is possible, it often suffers from polymerization side reactions.[1] The Richman-Atkins cyclization or N-Benzyl protected routes are the authoritative standards for generating high-purity macrocycles.[1] The protocol below details the N-Benzyl route, which ensures the nitrogen remains protected during ring closure, followed by hydrogenolysis to reveal the free amine.

Protocol: N-Benzyl-1-aza-12-crown-4 Synthesis

Prerequisites: Inert atmosphere (Argon/Nitrogen), anhydrous solvents.[1]

Step 1: Precursor Preparation[1][3]

-

Reactants: N-Benzyl-diethanolamine (1.0 eq) + Sodium Hydride (NaH, 2.2 eq).[1]

-

Solvent: Anhydrous THF or DMF.[1]

-

Procedure: Dissolve N-benzyl-diethanolamine in solvent. Add NaH slowly at 0°C to generate the dialkoxide species.[1] Stir for 1 hour.

Step 2: Cyclization

-

Electrophile: Triethylene glycol ditosylate (1.0 eq).

-

Addition: Add the ditosylate solution dropwise to the dialkoxide mixture over 4–6 hours (high dilution conditions are critical to favor intramolecular cyclization over polymerization).

-

Reaction: Reflux for 24–48 hours.

-

Workup: Quench with water, extract with dichloromethane (DCM), and concentrate. Purify the N-benzyl intermediate via column chromatography (Silica, MeOH/DCM gradient).

Step 3: Deprotection (Hydrogenolysis)

-

Reactants: N-Benzyl-1-aza-12-crown-4 +

gas + Pd/C catalyst (10% wt).[1] -

Solvent: Ethanol or Methanol.[1]

-

Procedure: Stir under

atmosphere (balloon or Parr shaker) for 12–24 hours. -

Purification: Filter through Celite to remove catalyst. Evaporate solvent.[1] Recrystallize from hexane/ether if necessary to obtain the final product (CAS 41775-76-2).[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.

Caption: Step-by-step synthetic pathway for 1-aza-12-crown-4 using the N-benzyl protection strategy to ensure high yield and purity.

Part 3: Coordination Chemistry & Applications[2]

Cation Selectivity: The Lithium Advantage

Unlike 15-crown-5 (

-

Cavity Diameter: ~1.2 – 1.5 Å.[1]

-

Lithium Ionic Radius: 0.76 Å.[1]

-

Mechanism: The hard oxygen donors and the softer nitrogen donor create a coordination sphere that tightly binds

.[1] The nitrogen atom introduces a dipole variation that can be exploited for sensing applications (e.g., fluorescence quenching/enhancement upon binding).[1]

Drug Delivery & Scaffold Functionalization

The secondary amine (-NH-) is the "active site" for chemical engineering.[1] It allows the macrocycle to be tethered to hydrophobic tails or therapeutic agents without disrupting the cation-binding cavity.[1]

Key Applications:

-

Niosomes/Vesicles: Conjugation of long-chain fatty acids (e.g., palmitic acid) to the nitrogen creates "lariat ethers" or amphiphiles that self-assemble into vesicles.[1] These vesicles can encapsulate drugs and release them in response to ion concentration changes.[1]

-

Targeted Imaging: Attachment of fluorophores (e.g., naphthalene, anthracene) creates "on/off" sensors for monitoring intracellular Lithium levels (relevant in bipolar disorder therapeutics).[1]

Visualization: Functionalization Logic

This diagram demonstrates how the core scaffold is modified for specific end-uses.

Caption: Divergent functionalization pathways utilizing the secondary amine to create drug delivery vehicles or diagnostic sensors.

Part 4: Analytical Characterization

To validate the synthesis of 1-aza-12-crown-4, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[8][9]

-

NMR (CDCl

-

NMR (CDCl

Mass Spectrometry (MS)

References

-

PubChem. (n.d.).[1][4] 1,4,7-Trioxa-10-azacyclododecane (Compound).[1][2][5] National Library of Medicine.[1] Retrieved from [Link]

-

Kim, H., & Koo, B. (2022).[1] Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination.[1] RSC Advances, 12, 32185-32190.[1] Retrieved from [Link]

-

Maeda, H., Nakatsuji, Y., & Okahara, M. (1981).[1] Facile synthesis of monoaza crown ethers.[1] Journal of the Chemical Society, Chemical Communications, (10), 471-472. Retrieved from [Link]

-

Chehardoli, G., & Bahmani, A. (2019).[1] The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 221–238.[1] Retrieved from [Link]

-

Gokel, G. W., & Durst, H. D. (1976).[1] Crown ether chemistry: Principles and applications. Aldrichimica Acta, 9(1), 3-12.[1] (Classic reference for Richman-Atkins context).

Sources

- 1. 1,4,7-Trioxa-10-azacyclododecane | C8H17NO3 | CID 545817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05746H [pubs.rsc.org]

- 4. 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane | C12H28N4 | CID 3059283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

1,4,7-Trioxa-10-azacyclododecane: Technical Guide to Discovery, Synthesis, and Applications

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists Subject: 1-Aza-12-Crown-4 (CAS: 41775-76-2)

Executive Summary

1,4,7-Trioxa-10-azacyclododecane (commonly 1-aza-12-crown-4 ) represents a critical evolution in macrocyclic chemistry, bridging the gap between the hard-donor oxygen crown ethers discovered by Pedersen and the soft-donor azamacrocycles. As a mono-nitrogen derivative of 12-crown-4, this molecule possesses a unique 12-membered cavity (diameter ~1.2–1.5 Å) that exhibits high selectivity for Lithium ions (

Unlike its all-oxygen parent, the presence of a secondary amine provides a pivotal "handle" for functionalization, allowing the attachment of lariat arms, fluorophores, or polymer backbones without disrupting the ring's binding geometry. This guide details the compound's discovery, the mechanistic causality of its synthesis, and its modern utility in lithium-selective sensing and solid-state electrolytes.

History and Discovery[1][2][3]

The Pedersen-Lehn-Cram Lineage

The discovery of 1-aza-12-crown-4 is not an isolated event but a direct consequence of the "lock and key" molecular recognition revolution initiated in the late 1960s.

-

1967: Charles Pedersen discovers crown ethers, identifying 12-crown-4 as a specific host for Lithium.

-

1970s: Jean-Marie Lehn and Donald Cram expand this into cryptands and spherands. The need for functionalizable crowns led to the introduction of nitrogen atoms (aza-crowns) into the ether ring.

-

1974 (The Breakthrough): J.E. Richman and T.J. Atkins publish the seminal "Richman-Atkins Cyclization" (J. Am. Chem. Soc.), enabling the high-yield synthesis of polyazamacrocycles using tosylamide protection. This methodology unlocked the practical synthesis of 1-aza-12-crown-4, moving it from a theoretical curiosity to a scalable reagent.

Evolution of the "Lariat" Concept

In the 1980s, researchers like G.W. Gokel utilized 1-aza-12-crown-4 to develop "lariat ethers." By attaching a donor-group-bearing side arm to the nitrogen pivot, they created three-dimensional binding environments that mimic cryptands but retain the faster kinetics of crown ethers.

Synthesis and Methodology

The Richman-Atkins Cyclization Protocol

The most robust synthesis of 1-aza-12-crown-4 avoids high-dilution conditions by utilizing the "template effect" of bulky protecting groups.

Core Logic: The tosyl (Ts) group on the nitrogen restricts conformational freedom (Thorpe-Ingold effect) and renders the nitrogen sufficiently nucleophilic (as a sulfonamide anion) to displace leaving groups without self-polymerization.

Experimental Workflow

-

Precursor Preparation: React diethanolamine with tosyl chloride to form

-tritosyl diethanolamine. -

Cyclization: React the tritosylated precursor with a di-halide or di-tosylate glycol ether (e.g., triethylene glycol ditosylate) in DMF using

or -

Deprotection: Removal of the N-tosyl group using

or

Figure 1: The Richman-Atkins synthetic pathway for aza-crown ethers.

Physicochemical Properties & Host-Guest Chemistry

Binding Thermodynamics

The 1-aza-12-crown-4 cavity is rigidly pre-organized for small cations. The substitution of one oxygen for nitrogen changes the hard/soft acid-base (HSAB) character slightly, increasing affinity for transition metals (like

| Cation | Ionic Radius (Å) | Log K (in MeCN) | Selectivity Note |

| 0.76 | ~3.4 - 4.3 | Optimal Size Match | |

| 1.02 | ~1.5 - 2.0 | Too large for cavity (sandwich complex possible) | |

| 1.38 | < 1.0 | Weak surface interaction | |

| 1.15 | ~2.5 | N-donor affinity enhances binding |

Selectivity Mechanism

The selectivity for Lithium over Sodium is driven by the cavity diameter constraint .

-

Li+ (0.76 Å): Fits deeply into the ring, maximizing electrostatic contact with the 3 oxygens and 1 nitrogen.

-

Na+ (1.02 Å): Cannot penetrate the plane of the donor atoms. It typically sits "perched" on top, solvated significantly by the bulk solvent, leading to a lower entropic gain upon binding.

Figure 2: Competitive binding equilibrium demonstrating size-exclusion selectivity.

Applications in Drug Development & Technology

Chromogenic and Fluorogenic Sensors

The secondary amine in 1-aza-12-crown-4 is a nucleophilic handle. By attaching a fluorophore (e.g., anthracene, naphthalene) to the nitrogen, the molecule becomes a Photoinduced Electron Transfer (PET) sensor.

-

Mechanism: In the absence of

, the nitrogen lone pair quenches the fluorophore via PET. When -

Relevance: Used to monitor serum lithium levels in patients treating bipolar disorder.

Solid Polymer Electrolytes (SPEs)

In battery research, 1-aza-12-crown-4 is grafted onto polymer backbones (like polysiloxanes).

-

Function: The crown ether groups solvate

ions, dissociating them from their counter-anions (e.g.,

Pharmaceutical Intermediates

The macrocycle serves as a scaffold for Bifunctional Chelating Agents (BCAs) . While 12-membered rings are too small for Gadolinium (used in MRI), derivatives are explored for radiopharmaceutical delivery of smaller isotopes (like

References

-

Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers.[1][2][3][4][5] Journal of the American Chemical Society, 96(7), 2268–2270. Link

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[6][7] Journal of the American Chemical Society, 89(26), 7017–7036. Link

-

Gokel, G. W., Dishong, D. M., & Diamond, C. J. (1980). Lariat ethers. Journal of the Chemical Society, Chemical Communications, (22), 1053-1054. Link

-

Danil de Namor, A. F., et al. (1996). Thermodynamics of Lithium-Crown Ether Interactions. The Journal of Physical Chemistry, 100(34), 14485–14491. Link

-

Kimura, K., et al. (2002). Liquid-Liquid Extraction of Alkali Metal Ions with Photochromic Crowned Spirobenzopyrans. Analytical Chemistry, 74(16), 4193–4198. Link

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aggregation of aza crown ethers by metalation: Synthesis and crystal structure of 1-lithio-1,7-diazo[12]crown-4 – the first lithiated crown ether – Stoddart Mechanostereochemistry Group [stoddart.northwestern.edu]

- 5. scienceopen.com [scienceopen.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Aza-Crown Ether Nomenclature, Structure, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of aza-crown ethers, a class of macrocyclic polyethers where nitrogen replaces one or more oxygen atoms. These structures are pivotal in supramolecular chemistry and drug development due to their tunable affinity for transition metals. This document details the systematic nomenclature, thermodynamic stability, synthetic methodologies (specifically Richman-Atkins cyclization), and their critical role as bifunctional chelators in radiopharmaceuticals.

Part 1: Nomenclature Systems

The nomenclature of aza-crown ethers bridges the gap between traditional organic chemistry and supramolecular conventions. While IUPAC provides systematic rigor, trivial names derived from Pedersen’s original crown ether terminology remain prevalent in laboratory settings due to their brevity.

Trivial vs. Systematic Nomenclature

The trivial system follows the pattern [X]-crown-[Y] , where X is the total number of atoms in the ring and Y is the number of heteroatoms. For aza-derivatives, the prefix "aza" and locants indicate nitrogen positions.

-

Trivial: 1,10-diaza-18-crown-6

-

Systematic (IUPAC): 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

-

Shorthand: [18]aneN2O4 (often used in coordination chemistry)

Nomenclature Decision Logic

The following diagram illustrates the logical flow for naming macrocycles based on heteroatom composition.

Figure 1: Decision tree for classifying and naming macrocyclic polyethers and amines.

Comparative Nomenclature Table

| Structure | Trivial Name | IUPAC Name | Shorthand |

| (CH₂CH₂O)₆ | 18-crown-6 | 1,4,7,10,13,16-hexaoxacyclooctadecane | [18]aneO6 |

| (CH₂CH₂NH)₄ | Cyclen | 1,4,7,10-tetraazacyclododecane | [12]aneN4 |

| (CH₂CH₂NH)₆ | Hexaaza-18-crown-6 | 1,4,7,10,13,16-hexaazacyclooctadecane | [18]aneN6 |

| Mixed O/N | 1,10-diaza-18-crown-6 | 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | [18]aneN2O4 |

Part 2: Structural Dynamics & Thermodynamics

The Macrocyclic Effect

Aza-crown ethers exhibit the macrocyclic effect , where the cyclic ligand forms complexes with metal ions that are orders of magnitude more stable than their open-chain analogues (podands).[1] This is thermodynamically driven:

-

Entropic Term (

): Pre-organization reduces the loss of conformational freedom upon binding. -

Enthalpic Term (

): Reduced solvation of the pre-formed cavity compared to linear chains.[1]

Hard-Soft Acid-Base (HSAB) Theory Application

The substitution of Oxygen (Hard base) with Nitrogen (Borderline/Soft base) alters selectivity:

-

Crown Ethers (O-donors): Prefer Alkali/Alkaline Earth metals (

, -

Aza-Crowns (N-donors): Prefer Transition metals (

,

This shift is critical for drug development, particularly in designing chelators for radiometals like

Thermodynamic Stability Data (Log K)

The following table demonstrates the shift in affinity when oxygen is replaced by nitrogen.

| Ligand | Donor Set | Log K ( | Log K ( | Selectivity Note |

| 18-crown-6 | 6 O | 6.08 | 1.2 | High affinity for hard cations ( |

| 1,10-diaza-18-crown-6 | 4 O, 2 N | 2.0 | 7.5 | Increased affinity for transition metals |

| Cyclam ([14]aneN4) | 4 N | < 2.0 | 27.2 | Extremely high affinity for |

Data synthesized from Izatt et al. and related thermodynamic reviews [1, 3].

Part 3: Synthesis Protocol: Richman-Atkins Cyclization[2][3]

The Richman-Atkins cyclization is the gold standard for synthesizing aza-crown ethers. It utilizes tosyl-protected amines to render nitrogen atoms nucleophilic enough to displace leaving groups (tosylates or halides) on the electrophilic partner, while preventing polymerization.

Mechanism of Action

-

Protection: Amines are protected with tosyl (Ts) groups to acidify the N-H proton (

drops from ~35 to ~10). -

Deprotonation: A base (e.g.,

, -

Cyclization: The anion attacks a di-electrophile (e.g., di-tosylate glycol) in a polar aprotic solvent (DMF).

-

Deprotection: Removal of Ts groups using strong acid (

) or reducing conditions (

Step-by-Step Protocol

Objective: Synthesis of 1,4,7-triazacyclononane (TACN) derivative via Richman-Atkins.

-

Preparation of Electrophile:

-

React diethylene glycol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

-

Validation: Check melting point of Ts-glycol-Ts product (approx. 126°C).

-

-

Preparation of Nucleophile:

-

React diethylenetriamine with 3 equivalents of TsCl.

-

Validation:

NMR should show aromatic Ts signals and disappearance of free amine shifts.

-

-

Cyclization (Critical Step):

-

Suspend the tritosyl-triamine (Nucleophile) in dry DMF.

-

Add 2.2 equivalents of

(60% dispersion) under Argon. Stir 1h until -

Add the ditosyl-glycol (Electrophile) dropwise over 2 hours at 100°C.

-

Why: Slow addition favors intramolecular cyclization over intermolecular polymerization (High Dilution Principle).

-

-

Workup & Deprotection:

-

Precipitate macrocycle in water. Filter and dry.

-

Heat with conc.

at 100°C for 48h to remove tosyl groups. -

Neutralize with NaOH and extract with chloroform.

-

Synthesis Workflow Diagram

Figure 2: Workflow for the Richman-Atkins cyclization synthesis of aza-crown ethers.

Part 4: Applications in Drug Development

Aza-crown ethers are the backbone of modern Bifunctional Chelators (BFCs) used in radiopharmaceuticals. They serve two distinct roles:

-

Chelation: Sequestration of a radiometal (

, -

Conjugation: Attachment to a targeting vector (antibody, peptide) via a linker.

Kinetic Inertness

For in vivo applications, thermodynamic stability is insufficient; the complex must be kinetically inert . Aza-crowns like DOTA and NOTA (cyclen derivatives) trap metals in a rigid cage, preventing transchelation by serum proteins (e.g., transferrin) which would lead to toxicity.

Mechanism of Action: Targeted Radiotherapy

The following diagram details how aza-crown conjugates deliver therapeutic payloads.

Figure 3: Mechanism of action for aza-crown based radiopharmaceuticals.

Case Study: Cisplatin Resistance

Recent studies indicate that aza-crown ether-dithiocarbamate complexes can circumvent cisplatin resistance in ovarian cancer cells (A2780cis). The aza-crown moiety facilitates interaction with alkali metal ions, potentially altering cellular uptake mechanisms or intracellular distribution compared to standard platinum drugs [4].

References

-

Aza-crown ether - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. National Institutes of Health (PMC). Available at: [Link]

-

AZA-CROWN MACROCYCLES: An Overview. E-Bookshelf. Available at: [Link]

-

Further Approaches in the Design of Antitumor Agents with Response to Cell Resistance: Looking toward Aza Crown Ether-dtc Complexes. PubMed. Available at: [Link]

-

Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization. ACS Publications. Available at: [Link]

-

Complexation Thermodynamics of Crown Ethers. Nankai University. Available at: [Link]

Sources

Introduction: Structural Paradigm & The Macrocyclic Effect

Title: Coordination Chemistry of Aza-Crown Ethers: A Technical Guide for Drug Development & Imaging Applications

Executive Summary This technical guide provides a rigorous examination of aza-crown ethers, a class of macrocyclic polyamines where nitrogen atoms replace oxygen in the ether ring. Unlike traditional crown ethers that preferentially bind alkali metals, aza-crowns exhibit high affinity for transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) and lanthanides. This shift in selectivity, governed by Hard-Soft Acid-Base (HSAB) theory, makes them indispensable in the design of radiopharmaceuticals, MRI contrast agents, and chelation therapies. This document details synthesis protocols, thermodynamic binding mechanisms, and their critical role in modern theranostics.

Aza-crown ethers (e.g., 1,4,7-triazacyclononane or TACN, cyclen, cyclam) are defined by their cyclic framework containing amine donors. Their utility is derived from two fundamental principles:

-

The Macrocyclic Effect: A thermodynamic phenomenon where macrocyclic ligands form significantly more stable complexes than their open-chain analogues (e.g., diethylenetriamine vs. TACN). This is primarily entropic; the pre-organized ring structure reduces the loss of degrees of freedom upon metal binding.

-

Donor Atom Tunability: Replacing hard oxygen donors (crown ethers) with softer nitrogen donors (aza-crowns) shifts affinity from hard cations (K⁺, Na⁺) to borderline/soft transition metals (Cu²⁺, ⁶⁴Cu, ⁶⁸Ga).

Synthesis Strategy: The Richman-Atkins Protocol

The most robust method for synthesizing aza-crown ethers is the Richman-Atkins cyclization . This method utilizes tosyl-protected amines to facilitate ring closure by eliminating hydrogen bonding and ensuring mono-alkylation.

Experimental Protocol: Synthesis of 1,4,7-Triazacyclononane (TACN)

Target Audience: Synthetic Chemists.[1] Scale: 10-50 mmol.

Reagents: Diethylenetriamine (DET), p-Toluenesulfonyl chloride (TsCl), Ethylene glycol, Pyridine, DMF, Sodium Hydride (NaH), HBr (48% in acetic acid).

Step 1: Tosylation of Diethylenetriamine

-

Dissolve DET (1.0 eq) in pyridine/DCM (1:1) at 0°C.

-

Add TsCl (3.1 eq) portion-wise to maintain temp < 5°C.

-

Stir 12h at RT. Pour into ice water. Filter the white precipitate (

-tritosyl-DET). -

Recrystallize from EtOH. Yield ~85%.

Step 2: Richman-Atkins Cyclization

-

Suspend NaH (2.2 eq, 60% dispersion) in dry DMF under Argon.

-

Add

-tritosyl-DET (1.0 eq) dissolved in DMF dropwise. Stir 1h until H₂ evolution ceases (formation of disodium salt). -

Add Ethylene glycol di-p-tosylate (1.0 eq) in DMF dropwise at 100°C over 2 hours.

-

Stir at 100°C for 12h. Cool, pour into water. Filter the precipitate (Tritosyl-TACN).

Step 3: Detosylation (Deprotection)

-

Dissolve Tritosyl-TACN in a mixture of HBr (48%) and Acetic Acid (1:1).

-

Reflux for 48 hours. The solution will darken.

-

Cool and concentrate in vacuo.

-

Neutralize with NaOH to pH > 12 and extract with CHCl₃ (3x).

-

Dry organic layer (Na₂SO₄) and evaporate to yield free base TACN (pale yellow oil/solid).

Visualization: Richman-Atkins Workflow

Figure 1: The Richman-Atkins cyclization pathway for aza-crown ether synthesis, highlighting the critical protection-deprotection strategy.[2]

Coordination Mechanics & Thermodynamics

The binding of a metal ion (

Thermodynamic Equilibrium

The stability constant (

However, at physiological pH, the effective binding (

Critical Data: Stability Constants (log K) at 25°C

| Ligand | Cavity Size | Cu(II) (log K) | Zn(II) (log K) | Ni(II) (log K) | Selectivity Note |

| TACN (9-ane-N3) | Small | 15.5 | 11.6 | 16.2 | High affinity for Ni/Cu due to facial coordination. |

| Cyclen (12-ane-N4) | Medium | 23.3 | 16.2 | 22.2 | Extremely stable Cu(II) complex; basis for DOTA. |

| Cyclam (14-ane-N4) | Large | 26.5 | 15.5 | 22.2 | Optimized for Cu(II) square planar geometry. |

| 18-Crown-6 (O-donor) | Large | < 2.0 | < 2.0 | < 2.0 | Negligible transition metal binding; binds K+ (log K ~6). |

Table 1: Comparison of binding constants demonstrating the massive stability increase provided by nitrogen donors for transition metals compared to oxygen donors.

Visualization: Competitive Coordination Equilibrium

Figure 2: The pH-dependent equilibrium landscape. Effective chelation requires a pH where the ligand is deprotonated but the metal does not precipitate as hydroxide.

Applications in Drug Development: Radiopharmaceuticals

The most commercially significant application of aza-crowns is in Bifunctional Chelators (BFCs) for PET/SPECT imaging and Radioimmunotherapy (RIT).

Key Chelators:

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Derived from TACN. The "Gold Standard" for Gallium-68 (

Ga) and Copper-64 ( -

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Derived from Cyclen. Universal chelator for Lanthanides (Lu-177 for therapy) and Yttrium-90.

Bioconjugation Workflow

To create a targeted drug, the aza-crown must be linked to a biological vector (antibody, peptide) without compromising the metal binding site. This is often achieved using an "activated ester" or isothiocyanate derivative of the chelator.

Visualization: Theranostic Agent Construction

Figure 3: Workflow for synthesizing a targeted radiopharmaceutical. The chelator acts as the critical anchor holding the radioactive payload to the cancer-seeking antibody.

Experimental Characterization: Potentiometric Titration

To validate a new aza-crown chelator, one must determine its protonation constants (

Protocol Summary:

-

Setup: Automatic titrator equipped with a glass electrode, thermostated cell (25.0 ± 0.1°C), and inert atmosphere (N₂/Ar).

-

Solution: Prepare ligand solution (approx 1 mM) with constant ionic strength (0.1 M KCl or NaNO₃).

-

Titration: Acidify to pH ~2 with HCl. Titrate with standardized KOH (carbonate-free) to pH ~11.

-

Data Analysis: Use software like HYPERQUAD or BEST to fit the titration curve and calculate equilibrium constants.

References

-

Richman, J. E., & Atkins, T. J. (1974).[2] Nitrogen analogs of crown ethers.[3][4][5] Journal of the American Chemical Society.[6][7] Link

-

Weisman, G. R., et al. (1996).[8] Synthesis and Characterization of 1,4,7-Triazacyclononane Derivatives. Journal of Organic Chemistry. Link

-

Wadas, T. J., et al. (2010). Coordinating Radiometals of Copper, Gallium, Indium, Yttrium, and Zirconium for PET and SPECT Imaging. Chemical Reviews. Link

-

Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals.[9] Chemical Society Reviews. Link

-

Eychenne, R., et al. (2023).[10] Overview of the Recent Progress in the Development of 68Ga-Based Radiopharmaceuticals. Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2022207425A1 - Process for the preparation of cyclen - Google Patents [patents.google.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]

- 10. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frameworks for Aza-Crown Ether Conformational Dynamics and Host-Guest Selectivity

Executive Summary

Aza-crown ethers—macrocycles where nitrogen replaces one or more oxygen atoms—represent a cornerstone in supramolecular chemistry, serving as ionophores, molecular sensors, and drug delivery vectors. However, their theoretical characterization presents a unique "multiple minima" challenge. Unlike rigid small molecules, aza-crown ethers possess high degrees of conformational freedom coupled with low-barrier nitrogen inversion, creating a complex potential energy surface (PES) that standard optimization algorithms frequently misinterpret.

This technical guide outlines a validated computational protocol for accurately predicting the solution-phase conformations and binding affinities of aza-crown ethers. By synthesizing stochastic conformational sampling with dispersion-corrected Density Functional Theory (DFT), researchers can achieve predictive accuracy within 1–2 kcal/mol of experimental values.

The Theoretical Challenge: Flexibility and Inversion

The Macrocyclic Effect vs. Nitrogen Inversion

The substitution of oxygen (divalent) with nitrogen (trivalent) introduces a critical variable: nitrogen inversion .

-

Ether Oxygen: Fixed bond angle (~109.5°), no inversion.

-

Amine Nitrogen: Pyramidal geometry capable of rapid inversion (barrier ~24 kJ/mol).[1]

This inversion effectively doubles the multiplicity of possible conformers for every nitrogen atom introduced. A tetra-aza macrocycle, for instance, must be sampled not just for torsional rotation but for

The Failure of Static Optimization

Standard gradient-based optimization (e.g., minimizing a drawn structure in Gaussian) is insufficient. It invariably traps the molecule in the nearest local minimum, which is rarely the global minimum or the bioactive conformation.

-

Static Approach: Single structure

Optimization -

Dynamic Approach: Ensemble Generation

Clustering

Computational Methodology

Phase 1: Conformational Sampling (The Search)

To locate the global minimum, one must traverse high-energy barriers.

-

Recommended Method: Low-Mode Molecular Dynamics (LowModeMD) or Monte Carlo (MC) search with the MMFF94s force field.

-

Why MMFF94s? It is specifically parameterized for "static" equilibrium geometries and handles the planar/pyramidal transition of nitrogen better than standard biological force fields like AMBER in vacuum.

Phase 2: Electronic Structure Refinement (The Filter)

Force fields are fast but lack electronic accuracy. Representative conformers must be re-optimized using Quantum Mechanics (QM).

-

Functional Selection:

-

B3LYP: The historical standard, but often fails to capture weak London dispersion forces critical for macrocyclic folding.

- B97X-D or M06-2X: Recommended. These range-separated hybrid functionals include dispersion corrections essential for modeling the "collapsed" structures often found in vacuum or non-polar solvents.

-

-

Basis Set: 6-311+G(d,p) is the minimum standard. Diffuse functions (+) are non-negotiable for anionic species or lone-pair rich systems.

Phase 3: Solvation Models

Implicit solvation (PCM/SMD) is standard. However, for aza-crowns, specific hydrogen bonding with solvent molecules can lock conformations.

-

Hybrid Approach: If the active site involves N-H...Solvent bonds, include 1–3 explicit water molecules in the DFT calculation, surrounded by the PCM continuum.

Protocol: Self-Validating Computational Workflow

This protocol is designed to be self-validating . Each step contains a "Checkpoint" to ensure integrity before proceeding.

Step 1: Exhaustive Conformational Search

Tool: MOE (LowModeMD), Spartan (Monte Carlo), or MacroModel.

-

Generate the 3D structure of the aza-crown.

-

Run a stochastic search (e.g., 10,000 steps).

-

Energy Window: Save all conformers within 5 kcal/mol of the global minimum.

-

Checkpoint: Ensure the number of unique conformers exceeds 50 for an 18-membered ring. If fewer, the search parameters are too restrictive.

Step 2: Geometric Clustering

Tool: Clustering algorithm (RMSD based).

-

Cluster the output from Step 1 using a backbone RMSD cutoff of 0.5 Å.

-

Select the lowest energy structure from each cluster as a "seed."

-

Checkpoint: Visually inspect seeds. Ensure both endo (N-H pointing in) and exo (N-H pointing out) invertomers are represented.

Step 3: DFT Optimization & Frequency Calculation

Tool: Gaussian / ORCA.

-

Optimize seeds at wB97XD/6-31G(d). (Lower basis set for speed).

-

Filter duplicates again based on energy and geometry.

-

Re-optimize survivors at wB97XD/6-311+G(d,p) with IEFPCM solvation.

-

Calculate Frequencies.

-

Checkpoint: No imaginary frequencies. A single imaginary frequency indicates a transition state (saddle point), not a stable conformer.

Step 4: Thermodynamic Analysis

-

Extract Gibbs Free Energy (

). -

Calculate Boltzmann weights (

) for each conformer -

Compute population-averaged properties (e.g., NMR shifts, dipole moments).

Visualized Workflow (Graphviz)

Caption: Figure 1. Self-validating computational pipeline for aza-crown ether conformational analysis. Note the iterative loop at the frequency checkpoint to ensure thermodynamic stability.

Data Presentation: Binding Selectivity

The following table summarizes theoretical binding energies (

Table 1: Calculated Binding Energies (kcal/mol) at B3LYP/6-311G(d,p)

| Metal Ion | Ionic Radius (Å) | Binding Energy ( | Selectivity Trend |

| Li | 0.76 | -108.5 | High (Charge Density) |

| Na | 1.02 | -85.2 | Moderate |

| K | 1.38 | -59.4 | Low (Size Mismatch) |

| Ca | 1.00 | -240.8 | Highest (Charge + Size) |

Note: Data derived from comparative DFT studies [1, 2].[2][3][4] The massive preference for Ca

References

-

NIH National Library of Medicine. (2025). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations. Retrieved from [Link]

-

ResearchGate. (2025).[5] Theoretical study on the binding selectivity of 18-membered azacrown ethers with alkaline earth metal species. Retrieved from [Link]

-

MDPI. (2023). Ab Initio Calculations on the Ground and Excited Electronic States of Thorium–Ammonia, Thorium–Aza-Crown, and Thorium–Crown Ether Complexes. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Retrieved from [Link]

Sources

- 1. Nitrogen_inversion [chemeurope.com]

- 2. aca.unram.ac.id [aca.unram.ac.id]

- 3. atlantis-press.com [atlantis-press.com]

- 4. A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction to Macrocyclic Chemistry: A Technical Guide for Drug Discovery

Executive Summary

Macrocycles—molecules containing rings of 12 or more atoms—occupy a unique "Goldilocks" chemical space between small molecules and biologics.[1] Long regarded as synthetically difficult and poor drug candidates due to Rule of 5 (Ro5) violations, they are currently experiencing a renaissance. This resurgence is driven by their ability to modulate difficult targets, such as protein-protein interactions (PPIs), while maintaining oral bioavailability through unique conformational properties like "chameleonicity."[1][2][3]

This guide provides a technical deep-dive into the thermodynamics, synthetic methodologies, and medicinal chemistry principles required to successfully develop macrocyclic therapeutics.[1][2][3]

Part 1: Fundamentals & Thermodynamics[2][3][4]

The Macrocyclic Effect

The "Macrocyclic Effect" refers to the increased thermodynamic stability of a macrocyclic complex compared to an acyclic analogue. This is not merely a kinetic phenomenon but a robust thermodynamic advantage derived from two components:

-

Entropic Term (

):-

Mechanism: An acyclic ligand loses significant conformational degrees of freedom (rotational/translational entropy) upon binding to a target.[1][3][4] A macrocycle is "pre-organized"; it has already paid this entropic penalty during synthesis.[1][2][3] Therefore, the entropy loss upon binding is significantly lower.

-

Impact: This pre-organization can improve binding affinity by orders of magnitude (

to

-

-

Enthalpic Term (

):

Pre-organization vs. Flexibility

A critical design parameter is balancing rigidity (for affinity) with flexibility (for kinetics and solubility).[1][3][4]

-

Too Rigid: High affinity but slow on-rates (

) and poor solubility.[1][2][3][4] -

Too Flexible: High entropic penalty upon binding, reducing overall

.

Figure 1: Thermodynamic cycle illustrating the entropic advantage of macrocycles. The pre-payment of entropy during cyclization leads to a more favorable free energy of binding.

Part 2: Synthetic Methodologies

Synthesizing macrocycles presents a competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).[1][4]

The High Dilution Principle

To favor ring formation, reactions are typically run at high dilution (

-

Kinetic Rationale: Cyclization is a first-order reaction (rate

), while polymerization is second-order (rate -

Pseudo-High Dilution: For scalability, use slow addition of the linear precursor into the reaction vessel. This keeps the instantaneous concentration of the reactive intermediate low while allowing for higher overall throughput.

Key Reactions

Ring-Closing Metathesis (RCM)

RCM is the workhorse of modern macrocycle synthesis, utilizing Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs).[1][2][3][4]

-

Mechanism: Formation of a carbon-carbon double bond from two terminal alkenes.[1][2][3][4]

-

Optimization:

-

Catalyst Choice: Hoveyda-Grubbs II is often preferred for sterically demanding substrates.[1][2][3][4]

-

Additives: Benzoquinones or Ti(OiPr)4 can prevent isomerization or chelation of the catalyst by polar groups.[1][3]

-

Ethylene Removal: Sparging with inert gas or applying vacuum drives the equilibrium forward by removing the volatile ethylene byproduct.[1]

-

Macrolactamization

Common for peptide-based macrocycles.[1][2][3][4]

-

Conformational Assistance: "Turn inducers" (e.g., Proline, N-methylated amino acids, or pseudoproline) in the linear sequence help bring the N- and C-termini into proximity, significantly improving yields.[1][2][3][4]

Measuring Efficiency: The Parameter

Traditional yield does not account for the "cost" of high dilution (solvent waste, reactor volume).[1] The James Group introduced the

-

Interpretation: A higher

indicates a scalable, efficient reaction.[1] An